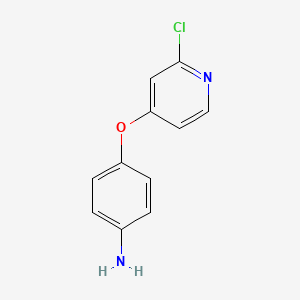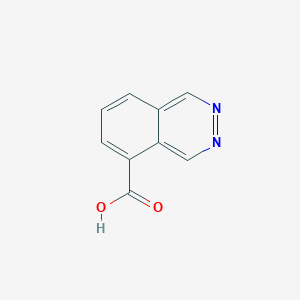
Phthalazine-5-carboxylic acid
Vue d'ensemble
Description
Phthalazine-5-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Phthalazine-5-carboxylic acid, like other phthalazine derivatives, has been reported to have significant biological activities and pharmacological properties . The primary targets of phthalazine derivatives include vascular endothelial growth factor receptor (VEGFR) and gamma-aminobutyric acid (GABA) receptors . These targets play crucial roles in various biological processes, including cell proliferation, neurotransmission, and vasodilation .
Mode of Action
This compound interacts with its targets, leading to changes in their function. For instance, when interacting with VEGFR, it can inhibit the receptor’s activity, thereby affecting the signaling pathways that regulate cell proliferation and angiogenesis . Similarly, interaction with GABA receptors can influence neurotransmission processes .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, by inhibiting VEGFR, it can impact the VEGF signaling pathway, which plays a crucial role in angiogenesis . Additionally, interaction with GABA receptors can influence the GABAergic neurotransmission pathway . The downstream effects of these pathway alterations include changes in cell proliferation, neurotransmission, and vascular tone .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with its targets. For example, inhibition of VEGFR can lead to reduced angiogenesis, potentially limiting the growth of tumors . Similarly, modulation of GABA receptors can influence neuronal activity, potentially affecting processes such as mood regulation and pain perception .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules in the environment, such as binding proteins or competing ligands, can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
Phthalazine-5-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. For instance, the inhibition of COX-2 by this compound can result in anti-inflammatory effects, while its interaction with GABA receptors may influence neurological functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 can lead to the modulation of inflammatory pathways, thereby affecting the expression of genes involved in inflammation . Additionally, this compound’s interaction with GABA receptors can impact neuronal signaling, potentially affecting neurotransmission and cellular metabolism in neural cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of COX-2, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Furthermore, this compound can modulate GABA receptor activity by binding to these receptors and altering their conformation, which can influence the inhibitory signaling in the nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and neuroprotective effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects such as anti-inflammatory and neuroprotective activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by organic anion transporters, facilitating its uptake into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments, thereby modulating its biological effects.
Propriétés
IUPAC Name |
phthalazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-11-5-8(6)7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVKQSGAPVWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309542 | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104070-94-1 | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104070-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

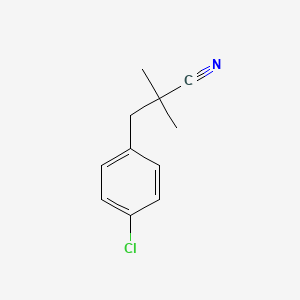

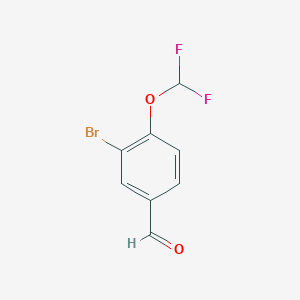
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
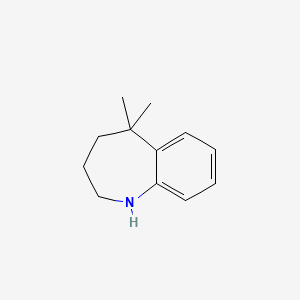
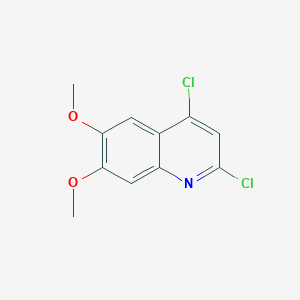
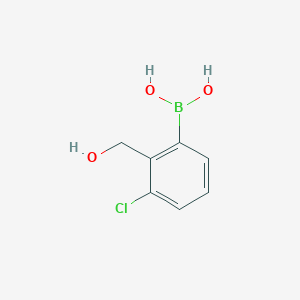
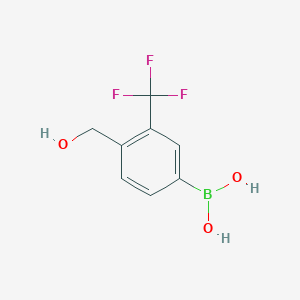
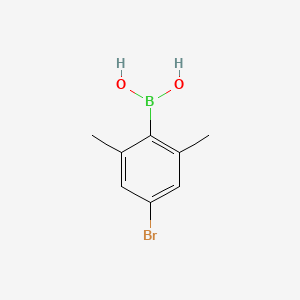
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
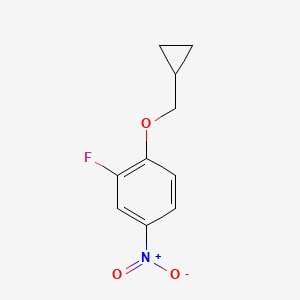
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
